molecular formula C18H16BrN3O3S B11094528 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

Cat. No.: B11094528
M. Wt: 434.3 g/mol
InChI Key: FINOSELUIDKXAX-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a methoxyphenyl group, a dioxopyrrolidinyl moiety, and a bromophenyl carbamimidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions to form the intermediate 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl. This intermediate is then reacted with 4-bromophenyl isothiocyanate in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Large-scale synthesis may also incorporate continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The dioxopyrrolidinyl moiety can be reduced to form hydroxyl derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products:

Scientific Research Applications

1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the dioxopyrrolidinyl moiety can form covalent bonds with nucleophilic sites on proteins. The bromophenyl carbamimidothioate group may enhance binding affinity through halogen bonding and hydrophobic interactions. These interactions collectively modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-chlorophenyl)carbamimidothioate
  • 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-fluorophenyl)carbamimidothioate
  • 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-methylphenyl)carbamimidothioate

Comparison: Compared to its analogs, 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate exhibits unique properties due to the presence of the bromine atom, which can enhance binding affinity and specificity through halogen bonding. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapies.

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate

InChI

InChI=1S/C18H16BrN3O3S/c1-25-14-5-3-2-4-13(14)22-16(23)10-15(17(22)24)26-18(20)21-12-8-6-11(19)7-9-12/h2-9,15H,10H2,1H3,(H2,20,21)

InChI Key

FINOSELUIDKXAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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